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molecular formula C16H15BrN2O4 B8373477 i-Propyl 4-(3-bromophenyl)amino-3-nitrobenzoate

i-Propyl 4-(3-bromophenyl)amino-3-nitrobenzoate

Cat. No. B8373477
M. Wt: 379.20 g/mol
InChI Key: KYCUGLOAIHSOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922725

Procedure details

A mixture of i-propyl 4-chloro-3-nitrobenzoate (25.88 g, 0.11 mol), 3-bromoaniline (17.36 ml, 0.16 mol) and potassium carbonate (14.63 g, 0.11 mol) in N-methyl-2-pyrrolidone (25 ml) is heated to 150° C. for 3 days. After cooling the mixture is poured into diluted hydrochloric acid (300 ml, 1 M). The precipitate is filtered off, washed with water and dried (37.4 g). This crude product is washed with hot 2-propanol to afford pure 24 (26.25 g, 65%). Mp 162-165° C.
Quantity
25.88 g
Type
reactant
Reaction Step One
Quantity
17.36 mL
Type
reactant
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21].C(=O)([O-])[O-].[K+].[K+].Cl>CN1CCCC1=O>[Br:17][C:18]1[CH:19]=[C:20]([NH:21][C:2]2[CH:13]=[CH:12][C:5]([C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7])=[CH:4][C:3]=2[N+:14]([O-:16])=[O:15])[CH:22]=[CH:23][CH:24]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.88 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
17.36 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
14.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (37.4 g)
WASH
Type
WASH
Details
This crude product is washed with hot 2-propanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C(C=C(C(=O)OC(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.25 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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